molecular formula C18H36N4 B12687085 N,N'-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine CAS No. 76364-73-3

N,N'-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine

Cat. No.: B12687085
CAS No.: 76364-73-3
M. Wt: 308.5 g/mol
InChI Key: CNGMXDQCLASLHN-UHFFFAOYSA-N
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Description

N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine is a complex organic compound with the molecular formula C18H36N4. It is known for its unique structure, which includes a tricyclic framework with multiple amine groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine typically involves the reaction of octahydro-4,7-methano-1H-indene with 3-aminopropylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production with enhanced safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with various electrophiles, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous medium, room temperature.

    Reduction: Lithium aluminum hydride; conditionsanhydrous ether, reflux.

    Substitution: Alkyl halides, acyl chlorides; conditionsorganic solvent, mild heating.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-4,7-methano-1H-indene: Shares the tricyclic framework but lacks the amine groups.

    Hexahydro-4,7-methanoindan: Similar structure but different functional groups.

    Tricyclo[5.2.1.0(2,6)]decane: Similar tricyclic structure with different substituents.

Uniqueness

N,N’-Bis(3-aminopropyl)octahydro-4,7-methano-1H-indenedimethylamine is unique due to its multiple amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

76364-73-3

Molecular Formula

C18H36N4

Molecular Weight

308.5 g/mol

IUPAC Name

N'-[[3-[(3-aminopropylamino)methyl]-4-tricyclo[5.2.1.02,6]decanyl]methyl]propane-1,3-diamine

InChI

InChI=1S/C18H36N4/c19-5-1-7-21-11-15-10-16-13-3-4-14(9-13)18(16)17(15)12-22-8-2-6-20/h13-18,21-22H,1-12,19-20H2

InChI Key

CNGMXDQCLASLHN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(C(C3)CNCCCN)CNCCCN

Origin of Product

United States

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